2,4,6-Trihydroxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trihydroxy-3-nitrobenzamide is an organic compound characterized by the presence of three hydroxyl groups and one nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trihydroxy-3-nitrobenzamide typically involves the nitration of benzamide followed by hydroxylation. One common method involves the nitration of benzamide using nitric acid and sulfuric acid to introduce the nitro group. The resulting 3-nitrobenzamide is then subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide or a hydroxyl radical source .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trihydroxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Aminobenzamides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its inhibitory effects on certain enzymes and proteins.
Medicine: Explored for its potential antiviral properties, particularly against hepatitis C virus.
Industry: Utilized in the development of herbicides due to its ability to inhibit photosynthetic electron transport
Mechanism of Action
The mechanism of action of 2,4,6-Trihydroxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antiviral activity against hepatitis C virus is attributed to its inhibition of the NS3-NS4A protease, a crucial enzyme in the viral replication process. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . Additionally, its herbicidal activity is linked to its ability to disrupt photosynthetic electron transport by binding to the quinone-binding protein in the photosystem II complex .
Comparison with Similar Compounds
3-Nitrobenzamide: Lacks the hydroxyl groups, resulting in different chemical reactivity and biological activity.
2,4,6-Trihydroxybenzamide:
2,4-Dinitrophenylhydrazine: Contains two nitro groups and is used in different chemical contexts, such as the detection of carbonyl compounds.
Uniqueness: 2,4,6-Trihydroxy-3-nitrobenzamide is unique due to the combination of hydroxyl and nitro groups on the benzamide core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
CAS No. |
136850-51-6 |
---|---|
Molecular Formula |
C7H6N2O6 |
Molecular Weight |
214.13 g/mol |
IUPAC Name |
2,4,6-trihydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C7H6N2O6/c8-7(13)4-2(10)1-3(11)5(6(4)12)9(14)15/h1,10-12H,(H2,8,13) |
InChI Key |
CEHJYEXLKQVWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.